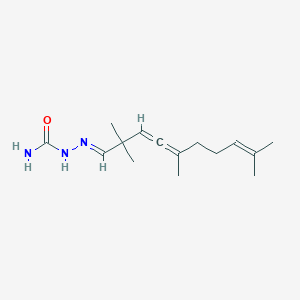

2,2,5,9-tetramethyl-3,4,8-decatrienal semicarbazone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Semicarbazones are generally synthesized through the reaction of semicarbazide with aldehydes or ketones. For example, new vanadium(V) complexes with salicylaldehyde semicarbazone derivatives have been synthesized, characterized by NMR and FTIR spectroscopy (Noblía et al., 2004). This method involves the condensation reaction, which is a common approach for semicarbazone synthesis.

Molecular Structure Analysis

The molecular structure of semicarbazones can be elucidated using spectroscopic methods and X-ray diffraction. For instance, the molecular structure of a novel semicarbazone complex was solved by X-ray diffraction methods, revealing a distorted square-pyramidal coordination (Noblía et al., 2004). This structural information is crucial for understanding the reactivity and potential applications of the compound.

Chemical Reactions and Properties

Semicarbazones participate in a variety of chemical reactions, primarily due to their ability to act as ligands in coordination complexes. For example, semicarbazones derived from pyridine have been prepared and studied spectroscopically, indicating their potential for forming complexes with metals (Beraldo et al., 2001).

Scientific Research Applications

Coordination Chemistry and Rare-Earth Metal Complexes

The semicarbazone derived from 8-hydroxyquinoline-2-carbaldehyde demonstrates its efficacy as a tetradentate ligand for the coordination of rare-earth(III) ions. Research has shown that this semicarbazone effectively coordinates with yttrium(III) and lanthanum(III) ions, forming complexes with distinct stoichiometries and coordination modes. These findings suggest its potential application in developing materials with unique magnetic, optical, or catalytic properties, leveraging the unique characteristics of rare-earth metals (Albrecht, Osetska, & Fröhlich, 2005).

Antimicrobial and Insulin-Mimetic Activity

Vanadium(V) complexes with salicylaldehyde semicarbazone derivatives have been synthesized and characterized, showing no in vitro insulin-mimetic activity on their own. However, the presence of ascorbic acid activates the insulin-mimetic properties of these complexes, demonstrating their potential in diabetes research and treatment (Noblía et al., 2004).

Quantum Study on Coordination Sites

A quantum study focused on the complexation of semicarbazone and its methylated derivatives provides insights into the most favorable coordination sites for these ligands. This research is crucial for understanding the interaction mechanisms between semicarbazones and metal ions, which is fundamental for designing metal-based drugs or catalysts (Kuevi et al., 2018).

Spectroscopic Characterization and Biological Activity

Semicarbazones and thiosemicarbazones, known for their pharmaceutical and bioactive material synthesis potential, exhibit a wide range of biological activities, including antibacterial, antifungal, antioxidant, antiviral, and anticancer properties. Their ability to form chelates with metals plays a significant role in their biological activities, highlighting their importance in medicinal chemistry (Muleta, 2019).

properties

InChI |

InChI=1S/C15H25N3O/c1-12(2)7-6-8-13(3)9-10-15(4,5)11-17-18-14(16)19/h7,10-11H,6,8H2,1-5H3,(H3,16,18,19)/b17-11+ |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVWYELAWIMYOIQ-GZTJUZNOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=C=CC(C)(C)C=NNC(=O)N)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCCC(=C=CC(C)(C)/C=N/NC(=O)N)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-ethyl-8-(2-fluoro-6-methoxybenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5511247.png)

![2-(4-isopropoxyphenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5511258.png)

![propyl 8-benzyl-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B5511260.png)

![(4-{[2-(propylthio)pyrimidin-5-yl]methyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5511262.png)

![4-(4-{[(4-phenoxyphenyl)thio]methyl}benzoyl)morpholine](/img/structure/B5511275.png)

![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-5-methoxy-N,1-dimethyl-1H-indole-2-carboxamide](/img/structure/B5511286.png)

![1-{[1-(cis-4-aminocyclohexyl)-1H-1,2,3-triazol-4-yl]carbonyl}-N,N-dimethylpiperidin-3-amine](/img/structure/B5511292.png)

![3-[4-(2,5-dimethylbenzoyl)-1-piperazinyl]-6-methylpyridazine](/img/structure/B5511296.png)

![2-amino-N-(2,4-dimethylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5511304.png)

![2-(3-{[(3S)-3-ethylmorpholin-4-yl]carbonyl}phenyl)-4-methylphthalazin-1(2H)-one](/img/structure/B5511320.png)

![4-(4-morpholinyl)-N-[2-(4-morpholinylmethyl)benzyl]benzamide](/img/structure/B5511341.png)

![N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}-1-benzothiophene-5-carboxamide](/img/structure/B5511349.png)

![1-cyclopentyl-N-methyl-5-oxo-N-[2-(1H-pyrazol-1-yl)benzyl]-3-pyrrolidinecarboxamide](/img/structure/B5511352.png)